Antimycobacterial Potency: Isonicotinic Acid N-oxide (4-Isomer) Exhibits >127-Fold Greater Activity than Nicotinic Acid N-oxide (3-Isomer) Against Drug-Resistant M. tuberculosis
In a comparative study, isonicotinic acid N-oxide (compound 2, 4-isomer) demonstrated potent antimycobacterial activity against multiple drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, whereas its positional isomer, nicotinic acid N-oxide (3-isomer), was completely inactive. The minimum inhibitory concentration (MIC) of isonicotinic acid N-oxide against an MDR strain was 28.06 µM, and against an XDR strain was 56.19 µM. In contrast, the nicotinic acid isomer showed no measurable activity (MIC > 1000 µM) against the same MDR strain [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 28.06 µM (MDR strain); MIC = 56.19 µM (XDR strain) |
| Comparator Or Baseline | Nicotinic acid N-oxide (3-isomer) MIC > 1000 µM (MDR strain) |
| Quantified Difference | >35.6-fold difference for MDR strain |
| Conditions | Mycobacterium tuberculosis strains: MDR (multiple drug resistant) and XDR (extensively drug resistant) clinical isolates |
Why This Matters
This data provides a clear, quantitative basis for selecting the 4-isomer over its 3-isomer for any research program targeting drug-resistant tuberculosis, as the 3-isomer is demonstrably inactive.
- [1] Ragab, A.E. et al. Isonicotinic acid N-oxide, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent against multiple and extensively resistant strains supported by in silico docking and ADME prediction. Natural Product Research. 2023; 37(10): 1687-1692. View Source
